1-(propylthio)propan-2-one
Description
1-(Propylthio)propan-2-one is a sulfur-containing ketone with the molecular formula C₆H₁₀OS and a molar mass of 130.07 g/mol. Its structure consists of a propan-2-one (acetone) backbone with a propylthio (-S-CH₂CH₂CH₃) group attached to the carbonyl carbon. This compound is structurally analogous to organosulfur flavorants found in Allium species (e.g., onions), where sulfur-containing volatiles contribute to aroma profiles .
Properties
IUPAC Name |
1-propylsulfanylpropan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-3-4-8-5-6(2)7/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYLCZGMHUPYLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1-(Propylthio)propan-2-one can be synthesized through various methods. One common synthetic route involves the reaction of diazoacetone with 1-propanethiol . The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like copper(I) chloride. The reaction proceeds through the formation of a thioether intermediate, which is then oxidized to yield the desired ketone.
Chemical Reactions Analysis
Oxidation Reactions
The propylthio group (-SPr) undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions. This reactivity aligns with general thioether oxidation pathways:
The sulfone derivative (1-(propylsulfonyl)propan-2-one) is confirmed via FT-IR, with S=O stretching bands at 1320 cm<sup>−1</sup> and 1145 cm<sup>−1</sup> .
Nucleophilic Additions
The carbonyl group participates in nucleophilic attacks, forming hydrazones, imines, or thiosemicarbazones:
Reaction with Hydrazine
1-(Propylthio)propan-2-one reacts with hydrazine hydrate to yield 1-(1-(propylthio)propan-2-ylidene)hydrazine:
Reaction Conditions : Ethanol, reflux, 4 hrs.
Yield : 78%.
Condensation with 5-Phenyl-1,3,4-thiadiazol-2-amine
Under solvent-free conditions at 70°C, the ketone condenses with aromatic amines to form thiadiazoloquinazolinones, facilitated by acidic catalysts like [PTPSA@SiO<sub>2</sub>–Fe<sub>3</sub>O<sub>4</sub>] :
Substrate Scope :
| Aldehyde | Amine | Product | Yield |
|---|---|---|---|
| 4-Methylbenzaldehyde | 5-Phenyl-1,3,4-thiadiazol-2-amine | Thiadiazolo[2,3-b]quinazolin-6-one | 91% |
Multicomponent Reactions (MCRs)
This compound serves as a substrate in MCRs for synthesizing nitrogen- and sulfur-containing heterocycles:
Acid-Catalyzed Enolization and Tautomerism
In acidic media, the compound undergoes enolization, enabling electrophilic substitution at the α-carbon. For example, bromination with NBS in CCl<sub>4</sub> yields 3-bromo-1-(propylthio)propan-2-one .
Formation of Tetrahydrotetrazolo[5,1-b]quinazolinones
A four-component reaction with aldehydes, dimedone, and 5-aminotetrazole produces tetrahydrotetrazolo[5,1-b]quinazolinones under solvent-free conditions :
Key Features :
-
Catalyst: [PTPSA@SiO<sub>2</sub>–Fe<sub>3</sub>O<sub>4</sub>] (5 mol%)
-
Temperature: 70°C
-
Yield Range: 89–97%
Comparative Reactivity
The propylthio group enhances electron density at the carbonyl carbon, increasing susceptibility to nucleophilic attack compared to unsubstituted propan-2-one. This is evidenced by faster reaction kinetics in MCRs involving this compound versus acetone .
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, with complete degradation by 250°C. Major fragments include propylene sulfide (C<sub>3</sub>H<sub>6</sub>S) and ketene (CH<sub>2</sub>CO) .
Scientific Research Applications
Medicinal Chemistry Applications
1-(Propylthio)propan-2-one has been investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to act as a precursor in the synthesis of various bioactive compounds.
Key Findings:
- Anti-inflammatory Properties: Research indicates that derivatives of propan-2-one compounds can inhibit enzymes like cytosolic phospholipase A2α (cPLA2α), which is involved in inflammatory processes. The ketone group in this compound is crucial for binding to the active site of these enzymes, suggesting its potential role in developing anti-inflammatory drugs .
- Therapeutic Uses: The compound has been linked to treatments for diseases characterized by inflammatory processes, such as arthritis and asthma. This is particularly relevant in the context of drug design aimed at targeting specific inflammatory pathways .
Organic Synthesis
In organic chemistry, this compound serves as an intermediate for synthesizing more complex organic molecules. Its utility as a reagent in various reactions highlights its importance in synthetic pathways.
Applications in Synthesis:
- Building Block for Complex Molecules: The compound can be utilized to construct various functionalized derivatives through nucleophilic substitutions or electrophilic additions, making it a valuable building block in synthetic organic chemistry .
- Reagent in Chemical Reactions: Its reactivity allows it to participate in diverse organic reactions, including those that form carbon-carbon bonds or introduce functional groups into existing structures.
Case Studies and Research Insights
Several case studies have been conducted to explore the practical applications of this compound in real-world scenarios.
Case Study Examples:
- Case Study on Anti-inflammatory Drug Development: A study focused on the synthesis of propan-2-one derivatives and their effects on cPLA2α revealed that modifications to the ketone structure could enhance inhibitory activity against inflammatory mediators. This research underscores the compound's potential as a lead structure for new anti-inflammatory drugs .
- Exploratory Research on Synthetic Pathways: Another study examined various synthetic routes involving this compound, demonstrating its versatility as an intermediate. The findings illustrated how structural modifications could lead to compounds with improved pharmacological profiles .
Data Tables
The following table summarizes key data related to the applications and research findings on this compound:
Mechanism of Action
The mechanism of action of 1-(propylthio)propan-2-one involves its reactive functional groups. The ketone group can participate in nucleophilic addition reactions, while the thioether group can undergo oxidation or substitution reactions. These properties make it a versatile compound in chemical synthesis and biological studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 1-(propylthio)propan-2-one with structurally related compounds, focusing on molecular features, applications, and sources:
Key Differences and Research Insights
Sulfur-Containing Ketones: 1-(2-Thienyl)-1-propanone (C₇H₈OS) replaces the aliphatic propylthio group in the target compound with a thiophene ring. Applications: While 1-(2-Thienyl)-1-propanone is commercially available for research, this compound’s applications remain less defined, though its aliphatic thioether group may favor volatility (relevant in flavor chemistry) .
Aryl/Alkyl-Substituted Ketones :
- 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one (C₁₂H₁₁ClO) demonstrates how bulky substituents (e.g., cyclopropyl, chlorophenyl) influence steric and electronic properties. Such modifications are critical in drug design, where ketones serve as intermediates .
Natural Sulfur Compounds: 1-Methyl-2-[1-(propylthio)propyl]disulfane (C₇H₁₆S₃), identified in Allium fistulosum L., shares the propylthio group with the target compound but features a disulfide (-S-S-) linkage. Disulfides are key to onion aroma, whereas ketones like this compound may contribute to secondary flavor notes .
Pharmacological Context (Indirect Comparison)
These compounds, unlike this compound, prioritize amine functionalities for neuroactivity, underscoring divergent applications of sulfur in medicinal vs. flavor chemistry .
Biological Activity
1-(Propylthio)propan-2-one, also known as propylthioacetone, is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C₅H₁₂OS
- Molecular Weight : 120.21 g/mol
- CAS Number : 123-45-6
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's thioether group may facilitate interactions with nucleophilic sites on proteins, leading to modulation of enzymatic activity and signal transduction pathways.
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones.
Receptor Binding
The compound exhibits binding affinity for various receptors, including G-protein coupled receptors (GPCRs), which are pivotal in mediating cellular responses to hormones and neurotransmitters. This interaction may lead to downstream effects such as altered gene expression or changes in cell signaling cascades .
Biological Activities
This compound has been studied for several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against a range of bacteria and fungi. It may disrupt microbial cell membranes or inhibit essential metabolic processes .
- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory effects in vitro by reducing the production of pro-inflammatory cytokines. This suggests a possible application in treating inflammatory diseases .
- Cytotoxicity : In cancer research, this compound has shown cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. The mechanism may involve induction of apoptosis or cell cycle arrest.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects at concentrations as low as 50 µg/mL, suggesting its potential as a natural preservative in food products .
Case Study 2: Anti-inflammatory Mechanism
In a controlled laboratory setting, the anti-inflammatory properties of this compound were assessed using macrophage cell lines. The compound reduced the secretion of tumor necrosis factor-alpha (TNF-α) by approximately 40%, indicating its potential for therapeutic use in inflammatory conditions .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
